molecular formula C5H10ClO3P B14470477 2-(2-Chloropropoxy)-1,3,2-dioxaphospholane CAS No. 65789-81-3

2-(2-Chloropropoxy)-1,3,2-dioxaphospholane

Cat. No.: B14470477
CAS No.: 65789-81-3
M. Wt: 184.56 g/mol
InChI Key: NDJJQUYFBKTHHM-UHFFFAOYSA-N
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Description

2-(2-Chloropropoxy)-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2-chloropropanol with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride (HCl) generated during the reaction. The reaction mixture is then heated to promote the formation of the dioxaphospholane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized phosphorus species.

    Reduction Reactions: Reduction of the compound can yield phosphines or other reduced phosphorus compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or primary amines (RNH2). These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed in aprotic solvents, such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted dioxaphospholanes, depending on the nucleophile used.

    Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.

    Reduction Reactions: Products include phosphines and other reduced phosphorus species.

Scientific Research Applications

2-(2-Chloropropoxy)-1,3,2-dioxaphospholane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Chloropropoxy)-1,3,2-dioxaphospholane involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The dioxaphospholane ring structure allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloropropoxy)naphthalene
  • 2-Chloropropoxy benzene
  • Silane, diphenyl(2-chloropropoxy)propoxy

Uniqueness

2-(2-Chloropropoxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

65789-81-3

Molecular Formula

C5H10ClO3P

Molecular Weight

184.56 g/mol

IUPAC Name

2-(2-chloropropoxy)-1,3,2-dioxaphospholane

InChI

InChI=1S/C5H10ClO3P/c1-5(6)4-9-10-7-2-3-8-10/h5H,2-4H2,1H3

InChI Key

NDJJQUYFBKTHHM-UHFFFAOYSA-N

Canonical SMILES

CC(COP1OCCO1)Cl

Origin of Product

United States

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